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Compound of Interest

Compound Name: Lometrexol

Cat. No.: B1675047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lometrexol, also known as 5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate

antimetabolite. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide

formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[1][2] By

blocking this pathway, Lometrexol depletes the intracellular pool of purine nucleotides, leading

to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis in rapidly

proliferating cells.[2][3] This document provides detailed protocols for the preparation of

Lometrexol solutions for various experimental applications, along with relevant technical data

and safety considerations.

Chemical Properties and Solubility
Proper handling and solubilization are critical for obtaining reliable and reproducible

experimental results with Lometrexol.
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Property Value Source

Molecular Formula C₂₁H₂₅N₅O₆ MedchemExpress

Molecular Weight 443.45 g/mol Selleck Chemicals

CAS Number 106400-81-1 MedchemExpress

Appearance White to off-white solid MedchemExpress

Solubility Soluble in DMSO GlpBio

Data Summary
The following tables summarize key quantitative data for Lometrexol from various

experimental systems.

Table 1: In Vitro Efficacy of Lometrexol
Cell Line Cancer Type IC₅₀ Comments

CCRF-CEM

Human T-cell acute

lymphoblastic

leukemia

2.9 nM
Potent cytotoxicity

observed.[4]

L1210 Murine leukemia

Induces rapid and

complete growth

inhibition at 1-30 µM.

Causes S phase

accumulation within 8

hours.

HuH6 Hepatoblastoma
Induces apoptosis at

30 µM.
-

HepG2
Hepatocellular

carcinoma

Induces apoptosis at

30 µM.
-

Table 2: In Vivo Efficacy and Dosing of Lometrexol
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Animal Model Tumor Type
Dosage and
Administration

Key Findings

Mice
Neural Tube Defect

Model

40 mg/kg,

intraperitoneal

injection

Caused the highest

incidence of neural

tube defects by

inhibiting GARFT.

Mice C3H Mammary Tumor -

Lometrexol showed

efficacy in this murine

tumor model.

Human Clinical Trial
Advanced Solid

Tumors

10.4 mg/m² weekly,

intravenous infusion

Administered with

daily oral folic acid to

mitigate toxicity.

Human Clinical Trial
Advanced Solid

Tumors

Up to 60 mg/m² with

folinic acid rescue

Dose-limiting toxicities

were anemia,

stomatitis, and

thrombocytopenia.

Experimental Protocols
Preparation of Lometrexol Stock Solutions
Lometrexol is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide

(DMSO).

Materials:

Lometrexol powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile, DNase/RNase-free microcentrifuge tubes or vials

Calibrated pipettes and sterile tips

Protocol:
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Equilibrate the Lometrexol powder to room temperature before opening the vial to prevent

condensation.

Aseptically weigh the desired amount of Lometrexol powder.

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration

(e.g., 10 mM).

To aid dissolution, the solution can be gently warmed to 37°C or sonicated in an ultrasonic

bath.

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize

freeze-thaw cycles.

Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to

six months. Lometrexol solutions are reported to be unstable and should ideally be

prepared fresh.

Preparation of Working Solutions for In Vitro Cell-Based
Assays
Important Considerations:

The final concentration of DMSO in the cell culture medium should be kept as low as

possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%,

but it is recommended to keep it below 0.1% if possible.

Always include a vehicle control (medium with the same final concentration of DMSO) in

your experiments.

Protocol:

Thaw a single-use aliquot of the Lometrexol DMSO stock solution at room temperature.

Vortex the stock solution gently to ensure homogeneity.
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Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the

desired final concentrations for your experiment.

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a

1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

Add the final working solutions to your cell cultures.

Preparation of Lometrexol Solutions for In Vivo
Administration
Important Considerations:

Formulations for in vivo use must be sterile and biocompatible.

The choice of vehicle will depend on the route of administration and the required dose.

It is crucial to consider the potential toxicity of the vehicle itself.

Due to Lometrexol's toxicity, co-administration with folic acid or leucovorin is often

necessary in preclinical and clinical settings to mitigate side effects.

Example Vehicle Formulation (for poorly soluble compounds):

A common vehicle for intravenous administration of poorly soluble compounds consists of a

mixture of solvents. An example formulation that could be adapted for Lometrexol is:

20% N,N-Dimethylacetamide (DMA)

40% Propylene glycol (PG)

40% Polyethylene Glycol 400 (PEG-400)

Protocol:

Prepare the vehicle by mixing the components in the specified ratios under sterile conditions.
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Dissolve the Lometrexol powder in the vehicle to the desired concentration. Gentle warming

or sonication may be required.

Ensure the final solution is clear and free of precipitates.

The pH of the final formulation should be adjusted to be within a physiologically acceptable

range (typically pH 5-9).

The solution should be sterile-filtered through a 0.22 µm filter before administration.

Administration: For intravenous administration, the solution should be infused slowly.

GARFT Enzyme Inhibition Assay Protocol
This protocol is adapted from an established spectrophotometric method.

Materials:

Purified human GARFTase enzyme

α,β-glycinamide ribonucleotide (GAR)

10-formyl-5,8-dideazafolate (10-CHO-DDF)

Lometrexol stock solution in DMSO

0.1 M HEPES buffer (pH 7.5)

UV-transparent 96-well plate

Spectrophotometer capable of reading absorbance at 295 nm

Protocol:

Prepare a reaction mixture containing 30 µM GAR, 5.4 µM 10-CHO-DDF, and varying

concentrations of Lometrexol in 0.1 M HEPES buffer.

Pre-incubate the reaction mixture at 37°C in the 96-well plate.
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Initiate the reaction by adding 20 nM of purified GARFTase to each well.

Immediately measure the increase in absorbance at 295 nm, which corresponds to the

production of 5,8-dideazatetrahydrofolate.

Calculate the initial reaction rates and plot them against the inhibitor (Lometrexol)
concentration to determine the Ki value.
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Caption: Mechanism of action of Lometrexol in the de novo purine synthesis pathway.

Experimental Workflow for Lometrexol Solution
Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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